molecular formula C13H27NO4 B12429517 5-C-heptyl-DNJ

5-C-heptyl-DNJ

Cat. No.: B12429517
M. Wt: 261.36 g/mol
InChI Key: WJOJINIVTKXXQI-QNWHQSFQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-C-heptyl-1-deoxynojirimycin involves the introduction of a heptyl group at the C5 position of 1-deoxynojirimycin. This is typically achieved through a series of organic reactions, including alkylation and protection-deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of 5-C-heptyl-1-deoxynojirimycin would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-C-heptyl-1-deoxynojirimycin primarily undergoes substitution reactions due to the presence of the heptyl group. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

5-C-heptyl-1-deoxynojirimycin has several scientific research applications:

    Chemistry: Used as a model compound to study iminosugar chemistry and its interactions with various enzymes.

    Biology: Investigated for its role in modulating enzyme activity and stability.

    Medicine: Explored as a pharmacological chaperone for treating lysosomal storage disorders like Pompe disease.

Mechanism of Action

5-C-heptyl-1-deoxynojirimycin exerts its effects by binding to lysosomal acid alpha-glucosidase, stabilizing the enzyme’s folded state. This enhances the enzyme’s stability and promotes its delivery to lysosomes. The compound’s high affinity for the enzyme is attributed to its heptyl group, which interacts with specific hydrophobic pockets on the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-C-heptyl-1-deoxynojirimycin stands out due to its significantly higher affinity for lysosomal acid alpha-glucosidase compared to its parent compound. This makes it a more potent pharmacological chaperone, offering potential therapeutic benefits for conditions like Pompe disease .

Properties

Molecular Formula

C13H27NO4

Molecular Weight

261.36 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-heptyl-2-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C13H27NO4/c1-2-3-4-5-6-7-13(9-15)12(18)11(17)10(16)8-14-13/h10-12,14-18H,2-9H2,1H3/t10-,11+,12-,13+/m0/s1

InChI Key

WJOJINIVTKXXQI-QNWHQSFQSA-N

Isomeric SMILES

CCCCCCC[C@]1([C@H]([C@@H]([C@H](CN1)O)O)O)CO

Canonical SMILES

CCCCCCCC1(C(C(C(CN1)O)O)O)CO

Origin of Product

United States

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